molecular formula C10H15NO2 B2923278 Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate CAS No. 1075221-06-5

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Cat. No. B2923278
CAS RN: 1075221-06-5
M. Wt: 181.235
InChI Key: AOBHXSNCRGTQOH-UHFFFAOYSA-N
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Description

“Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C10H15NO2. It has a molecular weight of 181.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO2/c1-3-7-11-8-5-4-6-9 (11)10 (12)13-2/h1,9H,4-8H2,2H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate” are not detailed in the search results, it’s worth noting that similar compounds have been used as reactants in various chemical reactions. For instance, Methyl piperidine-4-carboxylate has been used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .


Physical And Chemical Properties Analysis

“Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate” is a liquid at room temperature . It has a molecular weight of 181.23 .

Scientific Research Applications

Pharmacological Synthesis and Evaluation

  • Analgesic Properties : A study by Bagley et al. (1991) focused on the synthesis and pharmacological evaluation of new 1-(heterocyclyalkyl)-4-(propionanilido)-4-piperidinyl methyl esters and methylene methyl ethers, which exhibited superior analgesia in the mouse hot-plate test compared to morphine. This research highlights the compound's utility in developing potent analgesics with diverse structural adaptations Bagley et al., 1991.

  • Anticancer Agents : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some of the synthesized compounds demonstrated strong anticancer activities, underscoring the potential of methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate derivatives in cancer therapy Rehman et al., 2018.

  • Corrosion Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, revealing that these compounds could serve as effective corrosion inhibitors, which is crucial for extending the lifespan of metal-based structures Kaya et al., 2016.

Material Science and Chemical Synthesis

  • Organic Synthesis : Galenko et al. (2015) explored the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides, demonstrating the compound's utility in the synthesis of complex organic molecules, which are of significant interest in material science and medicinal chemistry Galenko et al., 2015.

  • Inhibition of Thrombin : Okamoto et al. (1981) synthesized stereoisomers of the compound, which varied in inhibitory potency against thrombin, illustrating the compound's relevance in developing anticoagulant therapies Okamoto et al., 1981.

  • Aurora Kinase Inhibition for Cancer Therapy : A derivative of the compound was identified as a potent Aurora kinase inhibitor, showcasing its application in cancer treatment by targeting critical enzymes involved in cell division ロバート ヘンリー,ジェームズ, 2006.

Safety and Hazards

This compound is associated with several hazard statements including H227, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1-prop-2-ynylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-6-11-7-4-9(5-8-11)10(12)13-2/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBHXSNCRGTQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Synthesis routes and methods

Procedure details

To a solution of methyl isonipecotate 3.5 g (24.4 mmol, 3.30 mL) in 100 mL dichloromethane was added TEA (1.5 eq, 36.6 mmol, 5.1 mL), propargyl bromide (3.0 eq, 73.2 mmol, 6.5 ml), at room temperature for 36 hrs. The reaction was quenched with 35 mL water to yield to provide a clear solution. The solution was extracted with dichloromethane 2×25 mL, dried with Na2SO4, and the solvent evaporated to provide a yellow oil. r.f. (40% EtOAc/Hexanes) 0.26 stains faint white with Vanillin, starting material r.f. 0.05 stains yellow with Vanillin. The product appeared pure after extraction.
Quantity
3.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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